Idazoxan Hydrochloride
Description
Historical Context and Discovery of Imidazoline (B1206853) and Adrenoceptor Ligands
The journey to understanding Idazoxan (B1206943) hydrochloride begins with the broader history of adrenoceptor and imidazoline receptor research. The initial breakthrough came in 1977, when it was demonstrated that imidazolines and phenethylamines interact differently with adrenoceptors. nih.gov This finding paved the way for the identification of a distinct class of receptors known as imidazoline-preferring receptors, which are present in the brainstem and various peripheral tissues. nih.gov
Initially, compounds with an imidazoline structure, such as clonidine (B47849), were recognized for their effects on α2-adrenergic receptors. researchgate.net However, further research revealed that these compounds also bind to what are now known as imidazoline receptors (IBS). researchgate.net This discovery was pivotal, as it suggested that the pharmacological effects of these drugs were more complex than previously understood.
A consensus on the nomenclature for imidazoline receptors was later proposed, classifying them into I1 and I2 subtypes. nih.gov The I1 receptor is sensitive to both clonidine and idazoxan, while the I2 receptor is sensitive to idazoxan but not clonidine. nih.gov The development of more selective ligands became a key research objective to better characterize the structure and function of these receptors. nih.gov Idazoxan, a 2-(1,4-benzodioxan-2-yl)-2-imidazoline hydrochloride, emerged as a potent and selective α2-adrenoceptor antagonist. tocris.comnih.gov
Current Status as a Research Tool and Investigational Compound
Idazoxan hydrochloride is widely utilized in scientific research as a tool to investigate the roles of α2-adrenoceptors and imidazoline receptors. nih.govncats.io Its ability to antagonize α2-adrenoceptors has made it invaluable for studying the physiological and pathological processes regulated by these receptors. nih.gov
The compound is also an investigational drug that has been explored for its therapeutic potential in a variety of conditions. medchemexpress.comdrugbank.com Research has indicated its potential to improve motor symptoms in Parkinson's disease and L-DOPA-induced dyskinesias. medchemexpress.comcaymanchem.com Furthermore, it has been studied in the context of Alzheimer's disease and major depressive disorder. drugbank.comwikipedia.org In preclinical studies, Idazoxan has been shown to induce apoptosis in certain cancer cell lines and promote the expression of calreticulin (B1178941), suggesting potential immunomodulatory effects. nih.gov
Overview of this compound's Multifaceted Receptor Activity
This compound exhibits a complex pharmacological profile, acting as a ligand for both α2-adrenergic and imidazoline receptors. glpbio.com It is characterized as an α2-adrenoceptor antagonist and also interacts with imidazoline I1 and I2 receptors. caymanchem.com
The compound demonstrates selectivity for α2-adrenoceptors over α1-adrenoceptors. caymanchem.com Its antagonistic activity at α2-adrenoceptors can lead to an increase in the release of neurotransmitters like norepinephrine (B1679862) and serotonin. This mechanism is a key area of investigation for its potential therapeutic effects.
Idazoxan's interaction with imidazoline receptors is also a significant aspect of its activity. It acts as an antagonist at I1 imidazoline receptors and is also described as a potential I2 imidazoline receptor agonist. adooq.com The binding affinities of this compound for various receptor subtypes have been quantified in numerous studies.
| Receptor Subtype | Binding Affinity (pKi/IC50/Kd) | Reference |
| α2A-Adrenoceptor | pKi: 8.01, 8.08; Kd: 67 nM | tocris.comcaymanchem.comrndsystems.comncats.io |
| α2B-Adrenoceptor | pKi: 7.43; Kd: 407 nM | tocris.comcaymanchem.comrndsystems.com |
| α2C-Adrenoceptor | pKi: 7.7; Kd: 69 nM | tocris.comcaymanchem.comrndsystems.com |
| I1 Imidazoline Receptor | pKi: 5.90; IC50: 69 nM | tocris.comcaymanchem.comrndsystems.com |
| I2 Imidazoline Receptor | pKi: 7.22; IC50: 61 nM | tocris.comcaymanchem.comrndsystems.com |
| α1-Adrenoceptor | IC50: 4,000 µM | caymanchem.com |
The stereoisomers of idazoxan, (+)-idazoxan and (-)-idazoxan, exhibit different affinities and selectivities for α2-adrenoceptors. ncats.io (+)-Idazoxan has a higher affinity for presynaptic α2-adrenoceptors, while (-)-idazoxan is more selective for α2-adrenoceptors at central sites. ncats.io Research has also suggested that Idazoxan's effects may involve the modulation of other neurotransmitter systems, including serotonergic pathways. medchemexpress.comnih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUBYOVCLMEAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920189 | |
| Record name | (+/-)-Idazoxan monohydrochloride | |
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Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79944-56-2, 90755-83-2, 79944-58-4 | |
| Record name | Idazoxan hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79944-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Idazoxan hydrochloride | |
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| Record name | 1H-Imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-,monohydrochloride | |
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| Record name | IDAZOXAN | |
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| Record name | (+/-)-Idazoxan monohydrochloride | |
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| Record name | Idazoxan hydrochloride | |
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| Record name | IDAZOXAN HYDROCHLORIDE | |
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Pharmacological Characterization and Receptor Interactions
Alpha-2 Adrenoceptor Antagonism
Idazoxan (B1206943) is a potent and selective antagonist of α2-adrenoceptors. nih.gov This antagonism is central to many of its observed physiological effects. By blocking these receptors, Idazoxan interferes with the feedback mechanisms that normally regulate the release of certain neurotransmitters.
Idazoxan demonstrates selectivity for α2-adrenoceptors over α1-adrenoceptors. nih.gov Within the α2-adrenoceptor family, it exhibits differential affinity for the three main subtypes: α2A, α2B, and α2C. Binding studies have quantified these affinities, revealing a higher preference for the α2A subtype. tocris.comadooq.com Specifically, research in the context of Alzheimer's disease has highlighted Idazoxan's ability to block the α2A-adrenergic receptor. wikipedia.org
The binding affinities (pKi) of Idazoxan hydrochloride for the human α2-adrenoceptor subtypes are detailed below. tocris.comadooq.com
Table 1: Binding Affinities of this compound for Alpha-2 Adrenoceptor Subtypes
| Receptor Subtype | pKi Value |
|---|---|
| α2A | 8.01 |
| α2B | 7.43 |
Note: pKi is the negative logarithm of the Ki (inhibition constant), where a higher value indicates stronger binding affinity.
As an antagonist of α2-adrenoceptors, particularly the presynaptic autoreceptors, Idazoxan effectively increases the release of norepinephrine (B1679862). nih.gov These presynaptic α2-receptors typically function as a negative feedback mechanism; when activated by norepinephrine in the synapse, they inhibit further release. researchgate.net By blocking this feedback loop, Idazoxan leads to an enhanced concentration of norepinephrine in the synaptic cleft. nih.govnih.gov This has been observed as a slight increase in plasma norepinephrine levels in human subjects following intravenous injection. nih.gov
Furthermore, through its modulation of adrenergic pathways, Idazoxan can indirectly influence other neurotransmitter systems. It has been investigated for its potential to enhance dopamine (B1211576) neurotransmission, particularly within the prefrontal cortex. wikipedia.org
Idazoxan's antagonistic activity is not limited to a single synaptic location; evidence supports its action at both pre- and postsynaptic α2-adrenoceptors. nih.gov Studies evaluating the stereoisomers of Idazoxan have revealed a notable stereoselectivity for presynaptic receptors. nih.gov The (+)-idazoxan enantiomer demonstrated a significantly higher affinity for presynaptic α2-autoreceptors—which regulate noradrenaline release—than the (-)-idazoxan enantiomer. nih.gov Binding studies further confirmed that (+)-idazoxan is more potent in inhibiting ligand binding to α2-adrenoceptors. nih.gov This suggests that while both pre- and postsynaptic receptors are targets, the presynaptic interaction is particularly sensitive to the compound's stereochemistry.
Imidazoline (B1206853) Receptor Ligand Activity
Idazoxan acts as an antagonist at I1 imidazoline receptors. medchemexpress.com However, its affinity for the I1 site is lower than its affinity for both α2-adrenoceptors and I2 imidazoline receptors. tocris.comadooq.com Studies using the I1 agonist moxonidine (B1115) have shown that low doses of Idazoxan can effectively antagonize moxonidine's actions, which is consistent with I1 receptor blockade. nih.gov
Idazoxan is a high-affinity ligand for I2 imidazoline receptors and has been described as a potential agonist at these sites. adooq.com Historically, radiolabeled [3H]-idazoxan was instrumental in the initial identification and characterization of I2 binding sites. tocris.comnih.gov The affinity of Idazoxan for I2 receptors is comparable to its affinity for α2-adrenoceptors. tocris.comadooq.com The function of I2 receptors is an area of ongoing research, but they are known to be heterogeneous and have been linked to the allosteric modulation of monoamine oxidase (MAO) enzymes. nih.govnih.gov
The binding affinities and activities of this compound at the I1 and I2 imidazoline receptor subtypes are summarized below. tocris.comadooq.com
Table 2: Binding Affinities and Activity of this compound for Imidazoline Receptor Subtypes
| Receptor Subtype | Activity | pKi Value |
|---|---|---|
| I1 | Antagonist | 5.90 |
Distinction from Alpha-2 Adrenoceptor Binding Sites
This compound is recognized for its interaction with both α2-adrenoceptors and non-adrenergic sites, specifically imidazoline binding sites (I-sites). nih.govnih.gov While it binds to both, these sites represent distinct pharmacological entities. nih.gov The distribution of imidazoline receptors and α2-adrenoceptors within the human central nervous system does not show a relationship, indicating that these binding sites are independent of each other. nih.gov
The distinction is further clarified by the binding characteristics of different radioligands. While [3H]idazoxan can label both α2-adrenoceptors and what are known as non-adrenergic idazoxan binding sites (I2-sites), other compounds show greater selectivity. nih.govnih.gov For instance, the 2-methoxy derivative of idazoxan, known as RX821002, binds almost exclusively to α2-adrenoceptors. nih.gov Conversely, studies using [3H]idazoxan in the presence of adrenaline (to block its binding to α2-adrenoceptors) allow for the specific characterization of I2-imidazoline sites. nih.govnih.gov
Pharmacological studies comparing the potency of various compounds at these sites reveal a clear distinction. For example, the order of drug potency for I2-imidazoline sites is markedly different from that for α2-adrenoceptors. nih.gov This lack of correlation in binding affinities between the two sites in both human and rat brains confirms they are different pharmacological entities. nih.gov The imidazoline-like binding site labeled by [3H]idazoxan in the rat cortex is also considered pharmacologically distinct from α2-adrenoceptors. nih.gov
Interaction with Mitochondrial Membranes and I2 Binding Sites
Research has identified that I2-imidazoline receptors, which are non-adrenergic sites that bind idazoxan, are primarily located on the outer membrane of mitochondria. glpbio.comnih.gov These sites are associated with the enzyme monoamine oxidase (MAO), a key regulator of neurotransmitter metabolism located on the outer mitochondrial membrane. nih.govnih.gov
This compound binds to these mitochondrial membranes, and this interaction is a key aspect of its pharmacological profile beyond its α2-adrenoceptor antagonism. glpbio.com The I2 binding sites have been proposed to be novel allosteric binding sites on both MAO-A and MAO-B. nih.gov This localization on glial cells, specifically astrocytes, has also been suggested. nih.gov The density of these I2-imidazoline sites has been observed to be significantly higher in the postmortem brains of patients with Alzheimer's disease. nih.gov
Stereoselectivity of Idazoxan Enantiomers
Idazoxan is a chiral molecule, existing as two enantiomers, (+)-Idazoxan and (-)-Idazoxan, which exhibit different pharmacological properties. nih.govnih.gov This stereoselectivity is evident in their interactions with α-adrenoceptors, where the distinct three-dimensional arrangement of each isomer leads to differences in binding affinity and functional activity. mdpi.com
Differential Affinity for Presynaptic vs. Postsynaptic Alpha-2 Adrenoceptors
Studies have demonstrated that the enantiomers of idazoxan possess differential affinities for presynaptic and postsynaptic α2-adrenoceptors. nih.gov The presynaptic α2-adrenoceptors (autoreceptors) regulate the release of noradrenaline, and the two stereoisomers show a marked difference in their ability to antagonize these receptors. nih.gov
Research indicates that (+)-Idazoxan has a significantly higher affinity for presynaptic α2-autoreceptors compared to its (-)-isomer. nih.gov This suggests that the presynaptic and postsynaptic α2-adrenoceptors may represent stereochemically different subtypes, as they exhibit different affinities for the two idazoxan enantiomers. nih.gov While (-)-Idazoxan was found to be selective for postsynaptic α2-adrenoceptors, (+)Idazoxan acts as a full antagonist at presynaptic α2-adrenoceptors in rats. nih.gov
Comparative Potency and Selectivity of (+)-Idazoxan and (-)-Idazoxan
The potency and selectivity of the idazoxan enantiomers vary significantly. In functional studies assessing the antagonism of clonidine (B47849) at presynaptic α2-adrenoceptors, (+)-Idazoxan displayed an affinity approximately 40 times higher than that of (-)-Idazoxan for these α2-autoreceptors. nih.gov
Binding studies further support this difference in potency, revealing that (+)-Idazoxan is 7 to 8 times more potent than (-)-Idazoxan in inhibiting the binding of p-[3H]aminoclonidine. nih.gov In terms of selectivity for α-adrenoceptor subtypes, in vitro investigations have shown that (+)Idazoxan is less selective for α2-adrenoceptors compared to (-)-Idazoxan. nih.gov In fact, (+)Idazoxan was found to be equipotent in blocking postsynaptic α1- and α2-adrenoceptors, whereas (-)-Idazoxan was selective for α2-adrenoceptors. nih.gov
The following table summarizes the comparative binding affinities of Idazoxan for different receptor sites.
| Receptor Site | pKi Value |
|---|---|
| I1 Imidazoline Site | 5.90 |
| I2 Imidazoline Site | 7.22 |
| α2A Adrenoceptor | 8.01 |
| α2B Adrenoceptor | 7.43 |
| α2C Adrenoceptor | 7.7 |
The following table provides a comparison of the potency of Idazoxan enantiomers.
| Enantiomer | Relative Affinity for Presynaptic α2-Autoreceptors | Relative Potency (p-[3H]aminoclonidine binding) | Selectivity Profile |
|---|---|---|---|
| (+)-Idazoxan | ~40x higher than (-)-Idazoxan | ~7-8x more potent than (-)-Idazoxan | Equipotent at α1 and α2-adrenoceptors |
| (-)-Idazoxan | Lower affinity | Less potent | Selective for α2-adrenoceptors |
Mechanistic Insights into Cellular and Molecular Actions
Signal Transduction Pathway Modulation
Idazoxan (B1206943) hydrochloride exerts significant influence over cellular signaling, impacting pathways crucial for cell proliferation, metabolism, and neurotransmission. Its effects are mediated through interactions with several key receptor families and their downstream effectors.
Idazoxan hydrochloride is a well-characterized antagonist of α2-adrenergic receptors, which are a class of G-protein coupled receptors (GPCRs). It also interacts with imidazoline (B1206853) receptors (I-receptors), displaying antagonist activity at the I1 subtype and acting as a ligand for the I2 subtype. nih.govresearchgate.net The binding affinity of Idazoxan for these receptors has been quantified, demonstrating its potent interaction. The compound shows selectivity for α2-adrenoceptors over α1-receptors. nih.gov
Table 1: Binding Affinity (pKi) of this compound for Adrenergic and Imidazoline Receptors
| Receptor Subtype | pKi Value |
|---|---|
| I1 Imidazoline | 5.90 |
| I2 Imidazoline | 7.22 |
| α2A Adrenergic | 8.01 |
| α2B Adrenergic | 7.43 |
| α2C Adrenergic | 7.70 |
This table presents the negative logarithm of the inhibitory constant (pKi), indicating the binding affinity of this compound to various receptor subtypes. Higher values denote stronger affinity. Data sourced from Tocris Bioscience and AdooQ Bioscience. researchgate.net
The modulation of GPCRs by this compound directly influences intracellular second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP). In vitro studies utilizing rat glioma C6 cells have demonstrated that incubation with 10 μM this compound over a period of five days resulted in a 37% reduction in isoproterenol-induced cAMP accumulation. nih.gov This finding suggests that chronic exposure to Idazoxan can lead to a downregulation of the β-adrenergic receptor signaling pathway, which is linked to the activation of adenylyl cyclase and subsequent cAMP production. nih.gov
Beyond its effects on GPCRs, this compound also interferes with signaling pathways initiated by receptor tyrosine kinases (RTKs). Research has shown that Idazoxan can inhibit the proliferation of vascular smooth muscle cells stimulated by platelet-derived growth factor (PDGF). ovid.com The PDGF receptor is a classic example of an RTK. The inhibitory action of Idazoxan on PDGF-stimulated proliferation indicates an intersection point between its mechanism and RTK-mediated mitogenic signals. ovid.comnih.gov It is suggested that Idazoxan's antiproliferative effects are mediated at a distal step in the intracellular signal cascade that is common to both GPCR and RTK pathways. ovid.comnih.gov
In vascular smooth muscle cells (VSMCs), this compound demonstrates significant antiproliferative effects by modulating downstream signaling cascades. It has been shown to dose-dependently inhibit serum-stimulated proliferation of human coronary artery VSMCs. ovid.com This inhibition is also observed when proliferation is stimulated by specific mitogens such as norepinephrine (B1679862) and angiotensin II, which act through GPCRs, and PDGF, which acts through an RTK. ovid.com The ability of Idazoxan to block proliferation induced by multiple, distinct upstream signals suggests its point of intervention is a common downstream element in the intracellular signaling cascade that governs cell mitosis in these cells. ovid.comnih.gov
Table 2: Inhibitory Effects of Idazoxan on Vascular Smooth Muscle Cell Proliferation
| Stimulating Agent | Pathway Type | Effect of Idazoxan |
|---|---|---|
| Serum | Mixed | Dose-dependent inhibition |
| Norepinephrine | GPCR | Inhibition |
| Angiotensin II | GPCR | Inhibition |
| PDGF | RTK | Inhibition (IC50: 3 µmol/L) |
This table summarizes the inhibitory action of Idazoxan on the proliferation of vascular smooth muscle cells induced by various stimuli, highlighting its impact on both G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) pathways. Data sourced from Hypertension. ovid.com
Neurochemical Alterations
This compound's antagonism of α2-adrenergic receptors has profound effects on the release of neurotransmitters, particularly in the central nervous system.
The central noradrenergic system, which plays a critical role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, is modulated by α2-adrenoceptors. These receptors function as presynaptic autoreceptors on noradrenergic nerve terminals; their activation inhibits the release of norepinephrine. nih.gov As a potent α2-adrenoceptor antagonist, Idazoxan blocks these autoreceptors. nih.govnih.gov This blockade removes the inhibitory feedback mechanism, leading to an enhanced release of norepinephrine from the nerve terminals. nih.gov Consequently, administration of Idazoxan results in increased concentrations of norepinephrine in various brain regions, which would include the hypothalamus, thereby influencing neuroendocrine functions. nih.gov This mechanism is supported by findings that Idazoxan administration leads to an immediate increase in plasma norepinephrine concentrations. nih.gov
Cellular Homeostasis and Survival
This compound has been shown to promote apoptosis, or programmed cell death, in pancreatic beta cells. nih.govnih.gov This compound binds with high affinity to sites on mitochondrial membranes. nih.gov Studies on immortalized beta cells treated with idazoxan revealed a significant increase in DNA fragmentation within a few hours of exposure, a key indicator of apoptosis. nih.gov While the precise molecular mechanism remains to be fully elucidated, the interaction with mitochondria is a likely starting point for the apoptotic cascade. nih.govscispace.com This cytotoxic effect is potent, with research on clonal pancreatic beta-cells (RINm5F and HIT-T15) showing that idazoxan was the most powerful inhibitor of cell growth and viability among several tested imidazoline compounds. nih.gov
Building on the findings of its pro-apoptotic effects in pancreatic cells, research has demonstrated that this compound possesses antineoplastic (anti-cancer) activity in vitro. nih.govnih.gov Its cytotoxic effects are not limited to a single cancer type; it has shown efficacy against cell lines of murine Lewis lung carcinoma and human prostate cancer (DU-145). nih.gov Furthermore, it has demonstrated cytotoxicity against fresh tumor samples from a variety of human cancers. nih.govnih.gov
The primary mechanism of its antineoplastic action is the induction of apoptotic cell death. nih.govnih.gov While the complete biochemical pathway is still under investigation, its ability to trigger this intrinsic cell death program is a key feature of its anti-tumor potential. nih.gov
| Cancer Type | Evidence of Cytotoxicity | Reference |
|---|---|---|
| Murine Lewis Lung Carcinoma | Effective against cell line | nih.gov |
| Human Prostate Cancer (DU-145) | Effective against cell line | nih.gov |
| Human Breast Cancer | Effective against fresh tumor samples | nih.govnih.gov |
| Human Gastric Cancer | Effective against fresh tumor samples | nih.govnih.gov |
| Human Lung Cancer | Effective against fresh tumor samples | nih.govnih.gov |
| Human Ovarian Cancer | Effective against fresh tumor samples | nih.govnih.gov |
| Human Prostate Cancer | Effective against fresh tumor samples | nih.govnih.gov |
| Non-Hodgkin's Lymphoma | Effective against fresh tumor samples | nih.govnih.gov |
A significant finding associated with the apoptotic death induced by idazoxan is a marked increase in the expression of calreticulin (B1178941) on the surface of tumor cells. nih.govnih.gov Calreticulin is a protein that typically resides within the endoplasmic reticulum. Its translocation to the cell surface of dying cells is a hallmark of a specific type of apoptosis known as immunogenic cell death (ICD). nih.govnih.gov
Surface-exposed calreticulin acts as a potent "eat-me" signal, facilitating the engulfment of dying tumor cells by antigen-presenting cells, such as dendritic cells. nih.gov This process is crucial for initiating a host immune response against the tumor. The ability of idazoxan to promote calreticulin expression suggests that beyond its direct cytotoxic effects, it may also possess immunomodulatory properties, potentially triggering a tumor-specific immune response in vivo. nih.gov In studies comparing idazoxan to the known ICD-inducer etoposide, idazoxan prompted a greater expression of calreticulin in both 3LL and DU-145 cancer cells. nih.gov
Preclinical Research and Animal Models
Neuropsychiatric and Neurological Disorder Models
In preclinical studies utilizing mouse models of Alzheimer's disease, idazoxan (B1206943) hydrochloride has demonstrated potential therapeutic effects by addressing both the underlying amyloid-beta pathology and the associated cognitive deficits. Research has shown that blocking the α2A-adrenergic receptor with idazoxan can interrupt a pathogenic cascade linked to Alzheimer's disease. nih.gov
From a functional perspective, idazoxan-treated Alzheimer's-model mice performed significantly better in cognitive tests than their untreated counterparts, with performance levels approaching those of normal mice. nih.gov This suggests that targeting the α2A-adrenergic receptor could be an effective strategy for ameliorating cognitive deficits associated with the disease. nih.gov Supporting this, other studies in patients with dementia of the frontal type, a related neurodegenerative condition, found that idazoxan produced improvements in cognitive functions such as planning, sustained attention, and memory. nih.gov Investigations into postmortem brain tissue from patients with Alzheimer's disease have revealed an increased density of I2-imidazoline sites, a binding target for idazoxan, further suggesting the relevance of this target in the disease. nih.gov
| Model | Key Pathological Feature | Effect of Idazoxan Hydrochloride | Cognitive Outcome |
|---|---|---|---|
| Alzheimer's Disease Mouse Model | Amyloid-Beta Plaques | Reduced amyloid-beta load in the cerebral cortex. nih.gov | Improved performance in cognitive function tests. nih.gov |
| Alzheimer's Disease Mouse Model | Tau Hyper-phosphorylation | Reduced tau hyper-phosphorylation. nih.gov | Performance nearly comparable to normal mice. nih.gov |
| Alzheimer's Disease Mouse Model | Neuroinflammation | Decreased density of inflammatory microglial cells. nih.gov | Significantly better performance than untreated models. nih.gov |
This compound is under investigation as an adjunctive therapy for schizophrenia, with preclinical and pilot clinical studies suggesting it may enhance the effects of conventional antipsychotic medications. wikipedia.orgnih.gov The rationale for its use stems from its activity as an α2-adrenergic receptor antagonist, which can lead to increased dopamine (B1211576) neurotransmission in the prefrontal cortex, a brain region implicated in the pathophysiology of schizophrenia. wikipedia.org
In animal models relevant to schizophrenia, idazoxan has shown efficacy in reversing sensorimotor gating deficits. Specifically, it has been demonstrated to counteract the prepulse inhibition (PPI) deficits induced by agents like amphetamine and dizocilpine in rats. nih.gov Since deficits in PPI are a key feature of schizophrenia and are mimicked in these animal models, the ability of idazoxan to restore this function suggests a potential therapeutic mechanism for addressing certain symptoms of the disorder. nih.gov
A pilot, double-blind, placebo-controlled study involving patients with schizophrenia provided preliminary evidence for the augmentation strategy. nih.gov In this study, when idazoxan was added to a stable regimen of the typical antipsychotic fluphenazine (B1673473), patients showed a significant decrease in total psychiatric symptoms as measured by the Brief Psychiatric Rating Scale. nih.gov This improvement occurred without a significant impact on plasma levels of fluphenazine or an increase in extrapyramidal symptoms. nih.gov These initial findings support the hypothesis that enhancing noradrenergic neurotransmission with idazoxan could potentiate the therapeutic effects of neuroleptics. nih.gov
| Model/Study Type | Antipsychotic Agent | Key Finding with this compound |
|---|---|---|
| Rat Model (Amphetamine-induced) | N/A (Idazoxan monotherapy) | Significantly counteracted the reduction in prepulse inhibition. nih.gov |
| Rat Model (Dizocilpine-induced) | N/A (Idazoxan monotherapy) | Significantly counteracted the impairment in prepulse inhibition. nih.gov |
| Pilot Clinical Study | Fluphenazine | Significantly decreased total symptoms on the Brief Psychiatric Rating Scale. nih.gov |
A significant challenge in the long-term treatment of Parkinson's disease with L-DOPA is the development of motor complications, particularly dyskinesias (involuntary movements). Preclinical data from MPTP monkey models suggested that α2-antagonists could reduce these L-DOPA-induced dyskinesias. nih.gov This led to a pilot, randomized, placebo-controlled study in patients with Parkinson's disease. The results showed that pretreatment with idazoxan improved the severity of L-DOPA-induced dyskinesias following an acute L-DOPA challenge. nih.gov Importantly, this reduction in dyskinesia did not come at the expense of the antiparkinsonian benefits of L-DOPA. nih.gov
Haloperidol-induced catalepsy in rats is a widely used animal model to screen for compounds that may treat the extrapyramidal side effects associated with antipsychotic drugs, which can resemble symptoms of Parkinsonism. Research has shown that this compound is effective in this model.
Studies have demonstrated that idazoxan potently reverses the catalepsy induced by the typical antipsychotic haloperidol. nih.govresearchgate.net This effect was dose-dependent, with a calculated ED50 of 0.25 mg/kg. nih.gov Further investigation into the mechanism revealed that this anticataleptic effect was not associated with changes in striatal dopamine release. nih.gov Idazoxan did not affect extracellular dopamine on its own nor did it alter the increase in dopamine caused by haloperidol. nih.gov Instead, the reversal of catalepsy appears to be mediated by the blockade of α2-adrenoceptors and involves, at least in part, the serotonergic system, as the effect was diminished in rats with depleted serotonin. nih.gov
| Parkinson's Model | Condition | Observed Effect of this compound |
|---|---|---|
| MPTP-Treated Monkey | Parkinsonian Motor Symptoms | Improved motor abnormalities, particularly rigidity. nih.gov |
| Parkinson's Disease Patients | L-DOPA-Induced Dyskinesia | Improved severity of dyskinesia without compromising L-DOPA efficacy. nih.gov |
| Rat Model | Haloperidol-Induced Catalepsy | Potently reversed catalepsy in a dose-dependent manner. nih.gov |
Neuroinflammation is recognized as a key component in the pathology of Parkinson's disease, contributing to the progressive loss of dopaminergic neurons. Animal models that utilize inflammatory agents, such as lipopolysaccharide (LPS), are employed to study this aspect of the disease. In an LPS-induced inflammatory rat model of Parkinson's, the combination of the noradrenaline reuptake inhibitor atomoxetine with idazoxan has been shown to have neuroprotective effects. This combination treatment attenuated the loss of dopamine and the associated motor deficits, suggesting that modulating noradrenergic pathways via α2-adrenoceptor antagonism may offer a strategy to protect neurons in an inflammatory environment.
Depression and Anxiety Models
This compound has been investigated in various preclinical models to assess its potential role in modulating behaviors relevant to depression and anxiety. Research indicates that as an α2-adrenergic receptor antagonist, Idazoxan can influence neurotransmitter systems implicated in mood disorders. wikipedia.org In animal models, particularly the forced swim test, Idazoxan has been observed to block the antidepressant-like activity of certain monoamine reuptake inhibitors. nih.gov
Studies exploring the anhedonic aspects of withdrawal syndromes, which are relevant to depression, have shown that Idazoxan can partially attenuate the reward deficits associated with nicotine withdrawal in rats. nih.gov Furthermore, in models examining the interaction between substances, Idazoxan was found to counteract the anxiolytic (anxiety-reducing) effect of ethanol. nih.gov These findings suggest that Idazoxan's mechanism of action involves complex interactions within the neural circuits that regulate mood and anxiety-like states.
Pain Modulation (Inflammatory and Neuropathic Pain)
In the context of pain research, this compound has been utilized primarily as a pharmacological tool to investigate the role of imidazoline (B1206853) I2 receptors in pain modulation. In rat models of inflammatory pain, induced by Complete Freund's Adjuvant (CFA), and neuropathic pain, created by chronic constriction injury (CCI), the antihyperalgesic effects of I2 receptor ligands like 2-BFI were studied. nih.govnih.gov
The administration of Idazoxan, an I2 receptor antagonist, was shown to attenuate the pain-relieving effects of these I2 receptor ligands. nih.govnih.gov This demonstrates that the analgesic properties of the tested ligands are mediated, at least in part, through the I2 receptors. These studies establish the utility of Idazoxan in elucidating the specific receptor pathways involved in mediating analgesia in both inflammatory and neuropathic pain states, rather than demonstrating a direct analgesic effect of Idazoxan itself. nih.govnih.gov
| Pain Model | Model Type | Observed Effect of Idazoxan | Implication |
|---|---|---|---|
| Complete Freund's Adjuvant (CFA) | Inflammatory | Attenuated the antihyperalgesic effects of I2 receptor ligands. nih.gov | Used to confirm the involvement of I2 receptors in mediating the analgesic effect of other compounds. nih.gov |
| Chronic Constriction Injury (CCI) | Neuropathic | Attenuated the antihyperalgesic effects of I2 receptor ligands. nih.gov | Used to confirm the involvement of I2 receptors in mediating the analgesic effect of other compounds. nih.gov |
Alcohol Dependence and Withdrawal Syndromes
Preclinical research supports the investigation of this compound as a potential agent for reducing alcohol consumption and managing withdrawal. nih.gov In animal models, the administration of Idazoxan led to a decrease in the positive reinforcing effects of ethanol. nih.gov It has also been shown to reverse the inhibitory influence of agmatine (B1664431) on ethanol consumption and on depression-like behaviors induced by withdrawal. nih.gov
Furthermore, in a tail flick test conducted in rats, Idazoxan reversed the antinociceptive (pain-reducing) effects elicited by ethanol. nih.gov Studies have also demonstrated its ability to counteract the anxiolytic effects of alcohol. nih.gov These collective findings from animal models suggest that Idazoxan may influence the neurobiological mechanisms underlying alcohol dependence and withdrawal phenomena.
Oncology Models
In vitro studies have demonstrated that this compound possesses cytotoxic activity against murine cancer cell lines. nih.gov Specifically, its effects were evaluated on the Lewis Lung cancer (3LL) cell line, which is known to be highly refractory to many chemotherapeutic agents. nih.gov The research confirmed that Idazoxan induced cell death in these murine lung cancer cells. nih.govnih.gov The mechanism of cell death was identified as apoptosis, a form of programmed cell death. nih.gov
The antineoplastic activity of this compound has also been confirmed in human prostate cancer cell lines. nih.gov Cytotoxicity assays were performed using the DU-145 human prostate cancer cell line. nih.gov The results indicated that Idazoxan is cytotoxic to these cells, causing apoptotic cell death. nih.govnih.gov This finding suggests a potential role for Idazoxan in targeting prostate cancer cells.
Beyond established cell lines, the efficacy of this compound was tested against a variety of fresh human tumor samples obtained from patients. nih.gov These in vitro assays revealed that Idazoxan is cytotoxic against specimens of breast, gastric, ovarian, and prostate cancers. nih.govnih.gov Additionally, antineoplastic activity was observed in samples of non-Hodgkin's lymphoma. nih.govnih.gov The study noted that the most significant dose-responses were seen in untreated gastric cancer and previously treated breast and prostate cancer specimens. nih.gov The research also highlighted that Idazoxan's cytotoxic effect is associated with a notable induction of calreticulin (B1178941) membrane expression, suggesting it might also have immunomodulatory properties in vivo. nih.gov
| Cancer Type | Model | Key Finding |
|---|---|---|
| Murine Lung Cancer | Lewis Lung (3LL) Cell Line | Demonstrated cytotoxic and apoptotic effects. nih.gov |
| Human Prostate Cancer | DU-145 Cell Line | Demonstrated cytotoxic and apoptotic effects. nih.gov |
| Human Breast Cancer | Fresh Tumor Samples | Showed cytotoxic activity. nih.govnih.gov |
| Human Gastric Cancer | Fresh Tumor Samples | Showed cytotoxic activity. nih.govnih.gov |
| Human Ovarian Cancer | Fresh Tumor Samples | Showed cytotoxic activity. nih.govnih.gov |
| Non-Hodgkin's Lymphoma | Fresh Tumor Samples | Showed cytotoxic activity. nih.govnih.gov |
Other Physiological Systems
Cardiovascular Regulation (Blood Pressure, Heart Rate)
Preclinical research in animal models indicates that this compound's effects on the cardiovascular system are variable and highly dependent on the underlying physiological state of the subject, particularly the basal sympathetic tone.
In conscious Sprague-Dawley rats with high sympathetic tone, intravenous administration of Idazoxan induced a transient decrease in mean arterial pressure (MAP) accompanied by increases in both heart rate (HR) and renal sympathetic nervous activity (RSNA) nih.gov. Conversely, when the basal sympathetic tone was lowered through light pentobarbitone anesthesia, the same dose of Idazoxan produced a pressor effect (an increase in blood pressure), associated with bradycardia (a decrease in heart rate) and a reduction in sympathetic nerve activity nih.gov.
Further studies in conscious, ganglion-blocked rats, where the sympathetic tone is absent, demonstrated a dose-dependent increase in MAP with minimal changes in HR nih.gov. This pressor effect was significantly blunted by the α1-adrenoceptor antagonist, prazosin, suggesting that in the absence of sympathetic tone, Idazoxan's pressor response is mainly due to partial agonist activity at vascular postjunctional α1-adrenoceptors nih.gov.
Research in normotensive rats has shown that a single intravenous dose of Idazoxan can cause a transient increase in heart rate and a twofold increase in plasma norepinephrine (B1679862) and epinephrine concentrations without a significant change in MAP nih.gov. In anesthetized spontaneously hypertensive rats, however, Idazoxan administration led to a significant decrease in MAP, which was accompanied by an increase in heart rate and plasma norepinephrine nih.gov.
| Animal Model | Condition | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |
|---|---|---|---|---|
| Sprague-Dawley Rat | Conscious, High Sympathetic Tone | Transient Decrease (-12+/-3 mm Hg) | Increase (49+/-14 beats/min) | nih.gov |
| Sprague-Dawley Rat | Pentobarbitone Anesthesia, Low Sympathetic Tone | Increase (21+/-6 mm Hg) | Decrease (-16+/-8 beats/min) | nih.gov |
| Sprague-Dawley Rat | Conscious, Ganglion-Blocked (Chlorisondamine) | Dose-Dependent Increase (up to 69+/-4 mm Hg) | Minimal Change | nih.gov |
| Normotensive Rat | Conscious | No Significant Change | Transient Increase | nih.gov |
| Spontaneously Hypertensive Rat | Anesthetized | Significant Decrease | Increase | nih.gov |
Modulation of Perforant Path-Evoked Potentials in Dentate Gyrus
In the context of neurophysiology, Idazoxan has been shown to modulate synaptic transmission and plasticity in the hippocampus, specifically at the perforant path input to the dentate gyrus in rats.
Studies using urethane-anesthetized rats have demonstrated that systemic administration of Idazoxan enhances the amplitude of the population spike (PS) evoked by stimulation of the perforant pathway nih.gov. This enhancement of the population spike occurs despite a concurrent depression or decrease in the slope of the excitatory postsynaptic potential (EPSP) nih.govnih.gov. This suggests that Idazoxan improves the efficiency of EPSP-to-spike coupling, meaning that a smaller synaptic potential is required to trigger an action potential in the postsynaptic granule cells nih.gov. The effects of Idazoxan on the dentate gyrus are abolished by the neurotoxic destruction of noradrenergic nerve terminals, indicating that its mechanism of action is dependent on the enhanced release of norepinephrine nih.gov.
| Electrophysiological Parameter | Effect of Idazoxan | Reference |
|---|---|---|
| Population Spike (PS) Amplitude | Enhanced / Increased | nih.govnih.gov |
| Excitatory Postsynaptic Potential (EPSP) Slope | Decreased / Depressed | nih.govnih.gov |
| EPSP-to-Spike Coupling | Enhanced | nih.gov |
| Population Spike Paired-Pulse Facilitation | Reduced | nih.gov |
| EPSP Slope Paired-Pulse Inhibition | Enhanced | nih.gov |
Translational and Clinical Research Applications
Investigational Therapeutic Areas
The unique pharmacological profile of Idazoxan (B1206943) has prompted its exploration in several key areas of medicine, including neurological and psychiatric disorders, and more recently, in oncology.
Research into Idazoxan for neurological conditions has shown promise in preclinical and clinical settings. Studies have explored its utility in conditions such as Alzheimer's disease, progressive supranuclear palsy (PSP), and Parkinson's disease. nih.govdrugbank.comglpbio.com
In a double-blind, crossover study involving nine patients with PSP, a condition characterized by advanced parkinsonian symptoms, Idazoxan administration was associated with significant improvements in motor function. nih.gov Specifically, features such as mobility, balance, gait, and digital dexterity showed notable enhancement. nih.gov Preclinical studies have also suggested a neuroprotective role for Idazoxan. For instance, in animal models of experimental autoimmune encephalomyelitis, a model for multiple sclerosis, Idazoxan treatment was found to alleviate inflammatory cell infiltration and demyelination in the spinal cord and cerebral cortex. nih.gov Furthermore, research in mouse models of Alzheimer's disease indicated that blocking the α2A-adrenergic receptor with Idazoxan led to behavioral improvements, suggesting a potential therapeutic avenue for this neurodegenerative disease. wikipedia.org
| Disorder | Key Research Finding | Model |
|---|---|---|
| Progressive Supranuclear Palsy (PSP) | Significantly improved motor subscale scores on the United Parkinson's Disease Rating Scale. nih.gov | Human Clinical Trial |
| Experimental Autoimmune Encephalomyelitis (EAE) | Decreased incidence and alleviated inflammatory cell infiltration and demyelination. nih.gov | Rat Model |
| Alzheimer's Disease | Treated mice behaved similarly to control animals despite the presence of amyloid-beta plaques. wikipedia.org | Mouse Model |
The role of Idazoxan in psychiatric disorders has been investigated, particularly in schizophrenia and depression. wikipedia.orgdrugbank.com Its ability to enhance noradrenergic neurotransmission is thought to underlie its potential therapeutic effects in these conditions.
A pilot study investigating Idazoxan as an adjunctive therapy to fluphenazine (B1673473) in six patients with schizophrenia found that the combination led to a significant decrease in total symptoms as measured by the Brief Psychiatric Rating Scale. nih.gov A larger double-blind, placebo-controlled study in 17 treatment-refractory patients with schizophrenia also reported significant reductions in global psychosis, as well as both positive and negative symptoms. researchgate.net The development of an extended-release formulation aims to address the challenge of its short half-life, which previously required frequent dosing. patsnap.com
More recent research has uncovered a potential role for Idazoxan hydrochloride in oncology. nih.govnih.gov Laboratory studies have demonstrated its cytotoxic effects against various cancer cell lines.
In vitro experiments showed that Idazoxan was cytotoxic to murine Lewis lung cancer and human prostate cancer (DU-145) cell lines. nih.govglpbio.com Furthermore, it exhibited cytotoxic activity against fresh human tumor samples from breast, gastric, lung, ovarian, and prostate cancers, as well as non-Hodgkin's lymphoma. nih.govnih.gov The mechanism of action appears to involve the induction of apoptotic cell death and the promotion of calreticulin (B1178941) expression, suggesting a potential immunomodulatory effect in vivo. nih.govnih.gov
| Cancer Type | Finding |
|---|---|
| Murine Lewis Lung Cancer | Demonstrated cytotoxicity. nih.gov |
| Human Prostate Cancer (DU-145) | Demonstrated cytotoxicity. nih.govglpbio.com |
| Breast Cancer | Cytotoxic against fresh tumor samples. nih.gov |
| Gastric Cancer | Cytotoxic against fresh tumor samples. nih.gov |
| Ovarian Cancer | Cytotoxic against fresh tumor samples. nih.gov |
| Non-Hodgkin's Lymphoma | Cytotoxic against fresh tumor samples. nih.gov |
Clinical Trial Design and Methodology
The clinical development of Idazoxan has involved various study designs to assess its properties and potential efficacy in humans.
Phase I trials are crucial for establishing the foundational safety and pharmacokinetic profile of an investigational drug. A recent Phase I study in healthy participants was designed as a four-part investigation into the safety, tolerability, and pharmacokinetics of three different extended-release forms of Idazoxan. clinicaltrial.betrialx.com Another preliminary human laboratory study evaluated the safety and tolerability of a 40 mg dose of Idazoxan when co-administered with alcohol. nih.gov This double-blind, placebo-controlled, crossover study found the combination to be safe and well-tolerated. nih.gov The study also noted that Idazoxan altered alcohol's pharmacokinetic parameters by reducing the peak alcohol level and delaying the time to reach maximum concentration. nih.gov
Controlled clinical studies are essential for evaluating the efficacy of a drug in its target population. An example is the double-blind, placebo-controlled study that assessed the effect of Idazoxan as an add-on to fluphenazine treatment in patients with schizophrenia. nih.gov This type of study design, where neither the participants nor the investigators know who is receiving the active drug versus a placebo, is the gold standard for minimizing bias and determining the true effect of the intervention. Another example is the double-blind crossover protocol used in the study of patients with progressive supranuclear palsy, where each patient served as their own control by receiving both Idazoxan and a placebo at different times. nih.gov
Formulation Development for Research and Clinical Use
The therapeutic potential of this compound has prompted research into novel formulation strategies aimed at optimizing its delivery for clinical applications. A significant area of focus has been the development of extended-release (ER) formulations to prolong the drug's duration of action, maintain steady plasma concentrations, and potentially improve patient compliance and therapeutic outcomes.
Extended-Release Formulations (TR-01-XRR, TR-01-XRS, TR-01-XR)
Recent pharmaceutical development has centered on a series of extended-release oral formulations of this compound, identified as TR-01-XRR, TR-01-XRS, and TR-01-XR. These formulations are currently under investigation to assess their pharmacokinetic profiles, safety, and tolerability.
A key clinical study, registered as NCT05727189, is a Phase 1 trial designed to evaluate these novel ER formulations. centerwatch.comspringer.com The primary objective of this research is to characterize how these formulations release this compound into the body over an extended period. centerwatch.comspringer.com The study includes different forms of TR-01-XRR, TR-01-XRS, and the racemic TR-01-XR, and is being conducted in healthy adult volunteers. centerwatch.comclinicaltrial.be The main goals are to understand the safety, tolerability, and pharmacokinetic properties of these extended-release tablets. centerwatch.comspringer.com
The development of such formulations typically involves incorporating the active pharmaceutical ingredient into a matrix system or applying a functional coating to control the rate of drug release. Common approaches include hydrophilic matrix systems, where the drug is embedded in a polymer that swells to form a gel layer, or reservoir systems, which involve a drug core coated with a release-controlling membrane. The specific technologies employed for TR-01-XRR, TR-01-XRS, and TR-01-XR have not been publicly disclosed in detail.
Detailed Research Findings
As the clinical trial for these specific formulations is ongoing, detailed findings and comparative pharmacokinetic data are not yet available in published literature. However, the study design indicates a thorough investigation into the absorption, distribution, metabolism, and excretion of these extended-release forms of Idazoxan. The research aims to provide crucial data on how modifying the release profile of Idazoxan impacts its bioavailability and plasma concentration over time.
The table below illustrates the type of pharmacokinetic data being collected in the clinical trial for the different extended-release formulations of this compound. The values presented are hypothetical and serve to demonstrate the expected differences between an immediate-release (IR) formulation and various extended-release (ER) formulations that are designed to release the drug at different rates.
| Formulation | Time to Maximum Concentration (Tmax) (hours) | Maximum Plasma Concentration (Cmax) (ng/mL) | Area Under the Curve (AUC0-t) (ng·h/mL) |
|---|---|---|---|
| Idazoxan IR (Immediate-Release) | 1.5 | 250 | 1500 |
| TR-01-XR (Racemic Extended-Release) | 6.0 | 120 | 1450 |
| TR-01-XRR (R-enantiomer Extended-Release - Slow) | 8.0 | 90 | 1400 |
| TR-01-XRS (S-enantiomer Extended-Release) | 7.5 | 95 | 1420 |
Methodologies and Techniques in Idazoxan Hydrochloride Research
Radioligand Binding Assays (e.g., [3H]aminoclonidine, [3H]WB4101)
Radioligand binding assays are fundamental in characterizing the interaction of Idazoxan (B1206943) with its receptor targets. These assays utilize radiolabeled compounds (radioligands) to quantify the binding of a drug to specific receptors.
In research on Idazoxan, tritiated ([3H]) ligands such as [3H]p-aminoclonidine and [3H]idazoxan have been employed to differentiate between populations of imidazoline (B1206853) binding sites. For instance, studies in rat kidney tissues, in the presence of an alpha-2 adrenoceptor blocker, revealed that [3H]p-aminoclonidine labels a low-affinity, high-capacity site, whereas [3H]idazoxan labels a high-affinity, low-capacity site. nih.gov This suggests that these two radioligands bind to distinct subtypes of imidazoline sites. nih.gov Idazoxan itself shows high affinity for the site labeled by [3H]idazoxan and low affinity for the one labeled by [3H]p-aminoclonidine. nih.gov
Furthermore, [3H]WB4101, an alpha-1 adrenoceptor antagonist, is used in binding assays to characterize the alpha-adrenoceptor subtype selectivity. The relative potency of Idazoxan in inhibiting [3H]WB4101 binding, compared to other adrenergic agents, helps to establish its selectivity profile for alpha-2 over alpha-1 adrenoceptors. nih.gov
| Radioligand | Receptor/Site Labeled | Affinity Characteristics of Site |
| [3H]p-aminoclonidine | Imidazoline site subtype | Low affinity, high capacity nih.gov |
| [3H]idazoxan | Imidazoline I2 binding sites | High affinity, low capacity nih.gov |
| [3H]WB4101 | Alpha-1 adrenoceptors | Used to determine selectivity profile nih.gov |
In Vitro Cell Culture Studies
In vitro studies using cultured cells are essential for examining the cellular and molecular effects of Idazoxan hydrochloride in a controlled environment.
Cytotoxicity assays are employed to determine the potential of a compound to cause cell death. Research into the antineoplastic properties of this compound has utilized these methods extensively. nih.govnih.gov
One common technique is the tetrazolium salt conversion assay (MTT assay), which measures cell viability. nih.gov In this assay, living cells convert a soluble tetrazolium salt into an insoluble formazan precipitate. The amount of formazan produced is proportional to the number of viable cells. nih.gov Studies have shown that Idazoxan is cytotoxic to murine Lewis Lung cancer (3LL) and human prostate cancer (DU-145) cell lines at concentrations ranging from 0.05 to 1.0 mg/ml. nih.gov
Differential staining cytotoxicity assays are also used to assess cell viability in fresh human tumor samples. nih.gov Research has demonstrated Idazoxan's cytotoxicity against a variety of human tumor specimens, including breast, gastric, and prostate cancers. nih.govnih.gov At a concentration of 200 mcg/ml, a significant reduction in the viability of tumor cells was observed. nih.gov
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. It is particularly useful for studying cell death pathways and protein expression. bitesizebio.combio-rad-antibodies.com
In Idazoxan research, flow cytometry has been used to confirm that the compound induces apoptotic cell death. nih.govnih.gov This is often achieved by measuring the expression of Annexin V, a protein that binds to phosphatidylserine on the surface of apoptotic cells. bio-rad-antibodies.com Following a 24-hour exposure to Idazoxan, a significant percentage of 3LL cells (95.7%) became apoptotic, as indicated by Annexin V expression. nih.gov
Flow cytometry is also used to measure the expression of specific proteins, such as calreticulin (B1178941). nih.govnih.gov Calreticulin is a protein that can translocate to the cell surface during certain types of immunogenic cell death. nih.gov Studies have shown that Idazoxan promotes calreticulin expression in both 3LL and DU-145 cancer cells, suggesting it may have immunomodulatory effects. nih.govnih.gov
| Cell Line | Assay | Finding |
| 3LL (Murine Lung Cancer) | Flow Cytometry (Annexin V) | 95.7% apoptotic cells after 24h exposure to Idazoxan nih.gov |
| 3LL (Murine Lung Cancer) | Flow Cytometry (Calreticulin) | 90% calreticulin expression with Idazoxan nih.gov |
| DU-145 (Human Prostate Cancer) | Flow Cytometry (Calreticulin) | 51% calreticulin expression with Idazoxan nih.gov |
Investigating the effects of Idazoxan on receptor populations and their subsequent signaling pathways is key to understanding its mechanism of action. As an alpha-2 adrenoceptor antagonist, Idazoxan can increase the release of norepinephrine (B1679862). This increase in norepinephrine can, in turn, lead to the activation of other adrenoceptors, such as beta-adrenoceptors, and influence their downstream signaling cascades. While direct studies on Idazoxan-induced changes in beta-adrenergic receptor numbers are not prominent, research points to its ability to potentiate granule cell responses in the dentate gyrus through a mechanism involving increased norepinephrine and subsequent beta-adrenoceptor activation.
In some cellular systems, such as bovine chromaffin cells, the binding of ligands to imidazoline sites labeled by [3H]-idazoxan was not affected by guanosine 5′-(β,γ-imido)triphosphate, indicating that in this context, the binding site was not coupled to a G-protein, a key component of many downstream signaling pathways. nih.gov
The proliferation of vascular smooth muscle cells (VSMCs) is a key process in the pathology of several cardiovascular diseases. nih.govmdpi.com Assays measuring VSMC proliferation are therefore important for evaluating potential therapeutic agents.
Research has shown that Idazoxan can inhibit the proliferation of human coronary artery VSMCs. ahajournals.orgnih.gov This anti-proliferative effect was measured using techniques such as the incorporation of [3H]-thymidine, which quantifies DNA synthesis and cell division. ahajournals.orgnih.gov Additionally, the MTT proliferation assay has been used to confirm that Idazoxan reduces the number of viable VSMCs. ahajournals.org These studies found that Idazoxan dose-dependently inhibited serum-stimulated proliferation of these cells, suggesting its potential role in managing vascular hyperplasia. ahajournals.orgnih.gov
In Vivo Animal Model Studies
In vivo studies using animal models are critical for understanding the physiological and behavioral effects of this compound in a whole organism. Various animal models, primarily in rodents, have been utilized.
In rat models, Idazoxan has been investigated for its effects on the withdrawal symptoms associated with nicotine and amphetamine. nih.gov These studies found that Idazoxan administration could attenuate the reward deficits associated with spontaneous nicotine withdrawal. nih.gov Other research in rats has examined the effects of Idazoxan on urine output, revealing paradoxical diuretic effects that may be unrelated to its alpha-2 adrenoceptor blockade. nih.gov Furthermore, studies have demonstrated that Idazoxan can enhance locomotor functions and improve fatigue resistance during forced running exercises in rats. researchgate.net
More recently, research in mouse models of Alzheimer's disease has shown that treatment with Idazoxan, which blocks the α2A-adrenergic receptor, resulted in behavior similar to control animals, suggesting a potential therapeutic avenue for this neurodegenerative disease. wikipedia.org
| Animal Model | Area of Investigation | Key Finding |
| Rat | Nicotine Withdrawal | Attenuated reward deficits nih.gov |
| Rat | Urine Output | Produced a diuretic effect nih.gov |
| Rat | Locomotor Function | Increased running distance and fatigue resistance researchgate.net |
| Mouse | Alzheimer's Disease | Reduced disease pathology and symptoms wikipedia.org |
Behavioral Assays
Behavioral assays are fundamental in preclinical research to assess the effects of compounds on animal behavior, which can be indicative of their potential therapeutic effects. In the study of this compound, several key behavioral models have been utilized.
Forced Swimming Test (FST)
The Forced Swimming Test is a common behavioral assay used to evaluate depressive-like behavior in rodents and to screen for potential antidepressant effects of drugs. Research indicates that Idazoxan administered by itself does not produce significant anti-immobility effects in the FST. nih.gov However, it has been shown to modulate the effects of other antidepressant medications. For instance, Idazoxan was found to antagonize the antidepressant-like effects of the noradrenaline reuptake inhibitor, desipramine. nih.gov In combination with both desipramine and the serotonin reuptake inhibitor fluoxetine, Idazoxan allowed for an increase in swimming behavior, suggesting a complex interaction with monoaminergic systems. nih.gov Further studies have corroborated that acute administration of Idazoxan on its own does not alter the immobility of rats in this test. jneurosci.org
Catalepsy Models
Catalepsy, characterized by a failure to correct an externally imposed posture, is often induced in animal models to screen for the extrapyramidal side effects of antipsychotic drugs. Idazoxan has been investigated for its ability to counteract drug-induced catalepsy. In a key study, Idazoxan was shown to potently reverse catalepsy induced by the antipsychotic drug haloperidol in rats. nih.govresearchgate.net This effect was dose-dependent, with a calculated ED₅₀ of 0.25 mg/kg. nih.gov The mechanism behind this anticataleptic effect appears to involve the blockade of α₂-adrenoceptors and is at least partially dependent on serotonergic neurons. nih.gov
Table 1: Effect of Idazoxan on Haloperidol-Induced Catalepsy
| Treatment Group | Descent Latency (seconds, mean +/- SEM) |
| Haloperidol + Vehicle | 288 +/- 8 |
| Haloperidol + Idazoxan (2.5 mg/kg) | 47 +/- 22 |
| Haloperidol + Vehicle (5,7-DHT lesion) | 275 +/- 25 |
| Haloperidol + Idazoxan (2.5 mg/kg, 5,7-DHT lesion) | 137 +/- 28 |
Data sourced from a study on the anticataleptic effects of Idazoxan. nih.gov 5,7-dihydroxytryptamine (5,7-DHT) is a neurotoxin used to lesion serotonin neurons.
Pain Models
Idazoxan has also been studied in various animal models of pain, primarily in its role as an antagonist at imidazoline I₂ receptors and α₂-adrenoceptors. In models of inflammatory and neuropathic pain, the analgesic effects of I₂ receptor agonists can be attenuated by the administration of Idazoxan. nih.gov For example, in a study using the I₂ receptor agonist 2-BFI, pretreatment with Idazoxan in the nucleus accumbens significantly reduced the antinociceptive effects of the agonist. nih.gov This suggests that the I₂ receptor is a key site of action for these analgesic effects. Furthermore, Idazoxan-sensitive hypothermic effects have been noted with certain I₂ receptor ligands. nih.gov
Neurochemical Analysis
Neurochemical analysis techniques are employed to measure the levels of neurotransmitters and their metabolites in the brain, providing direct evidence of a drug's mechanism of action.
Neurotransmitter Release and Dopamine (B1211576) Levels
Microdialysis studies in freely moving rats have been instrumental in elucidating the effects of Idazoxan on neurotransmitter release. Research has shown that systemic administration of Idazoxan significantly increases the output of dopamine, but this effect is regionally specific. A marked increase in extracellular dopamine was observed in the medial prefrontal cortex. nih.gov In contrast, Idazoxan did not alter dopamine efflux in subcortical areas such as the striatum or the nucleus accumbens. nih.gov This preferential effect on the prefrontal cortex is thought to occur through a local mechanism at the nerve terminal level, largely independent of dopaminergic neuronal firing. nih.gov This is supported by findings that local perfusion of Idazoxan directly into the medial prefrontal cortex also enhanced dopamine release. nih.gov Interestingly, in studies on catalepsy, the reversal of haloperidol-induced catalepsy by Idazoxan was found to be independent of changes in striatal dopamine release. nih.gov
Table 2: Regional Effects of Systemic Idazoxan on Dopamine Efflux
| Brain Region | Effect on Dopamine Output |
| Medial Prefrontal Cortex | Markedly Increased |
| Striatum | No significant effect |
| Nucleus Accumbens | No significant effect |
This table summarizes findings from microdialysis studies in rats. nih.gov
Histopathological Analysis in Disease Models
Histopathological analysis involves the microscopic examination of tissue to study the manifestations of disease. While this is a critical technique in many areas of biomedical research, a review of the available scientific literature did not identify specific studies where histopathological analysis was the primary methodology used to investigate the effects of this compound in disease models. This suggests a potential area for future research to explore the tissue-level effects of Idazoxan in relevant pathological conditions.
Electrophysiological Recordings
Electrophysiological recordings are used to measure the electrical activity of neurons and neuronal populations, offering insights into how a compound affects synaptic transmission and neuronal excitability.
Excitatory Postsynaptic Potential (EPSP) and Population Spike Facilitation
In the context of Idazoxan research, electrophysiological studies have been conducted in the dentate gyrus of the hippocampus. These studies have revealed that Idazoxan can enhance the amplitude of the population spike (PS), which is a measure of the number of neurons firing in response to a stimulus. This enhancement of the PS occurs alongside a decrease in the slope of the excitatory postsynaptic potential (EPSP). This suggests that Idazoxan enhances the coupling between the EPSP and the generation of an action potential (spike). The effects of Idazoxan on the population spike were abolished by the neurotoxic destruction of noradrenergic nerve terminals, indicating that its mechanism of action is through the enhanced release of noradrenaline.
Further detailed analysis has shown that Idazoxan reduces perforant path-evoked population spike paired-pulse facilitation. It also appears to increase paired-pulse inhibition of the spike amplitude, though this may be accounted for by a loss of feedback facilitation. Additionally, Idazoxan has been found to reduce EPSP slope feedback ratios. These complex effects suggest that Idazoxan has multiple actions on the neural circuitry of the dentate gyrus.
Human Laboratory Studies
Human laboratory studies are crucial for translating preclinical findings into the clinical setting. A preliminary, double-blind, placebo-controlled, crossover study was conducted to evaluate the safety, tolerability, and effects of Idazoxan when co-administered with alcohol in social drinkers. In this study, participants received a single oral dose of Idazoxan (40 mg) or a placebo, followed by a fixed dose of alcohol. The results showed that Idazoxan was well-tolerated, with no significant differences in adverse events or autonomic effects compared to the placebo.
Pharmacokinetic analysis revealed that Idazoxan reduced the peak blood alcohol level and the time to reach the peak level. Furthermore, a pharmacokinetic/pharmacodynamic model indicated that the co-administration of Idazoxan with alcohol led to a decrease in alcohol-related stimulation and an increase in alcohol-related sedation. These findings suggest that Idazoxan may alter the biphasic effects of alcohol and warrant further investigation into its potential as a novel medication for alcohol dependence.
Advanced Research Directions and Future Perspectives
Identification of Endogenous Ligands for Imidazoline (B1206853) Binding Sites
The discovery of imidazoline binding sites (IBS) has spurred a search for their natural, endogenous ligands. researchgate.net These sites are classified into at least three subtypes: I1, I2, and I3. nih.gov Idazoxan (B1206943) is a notable antagonist of I1 and I2 receptors. wikipedia.org The identification of endogenous ligands is crucial for understanding the physiological roles of these receptors and for the development of more targeted therapeutics. Several candidates have been proposed and are the subject of ongoing research. nih.gov
Agmatine (B1664431) , a metabolite of L-arginine, is considered a prominent endogenous ligand for imidazoline receptors. researchgate.netdrugbank.com It binds to both I1 and I2 imidazoline binding sites, as well as α2-adrenoceptors, though with moderate affinity. nih.govnih.gov Agmatine's ability to modulate noradrenaline release via imidazoline binding sites suggests its involvement in the central regulation of blood pressure. nih.gov When binding to imidazoline and alpha-2 receptors, agmatine can trigger the release of catecholamines from the adrenal gland. drugbank.com
Clonidine-Displacing Substance (CDS) was one of the first identified endogenous substances with affinity for imidazoline receptors. nih.gov This extract from bovine brain was named for its ability to displace [3H] clonidine (B47849) from its binding sites. While its exact structure has been a subject of investigation, it is known to bind to I1, I2, and α2-adrenergic receptors. nih.gov
The β-carboline harmane is another significant candidate for an endogenous ligand at imidazoline binding sites. tocris.com Harmane and its related compounds have demonstrated high affinity for both I1 and I2 sites. tocris.com Research suggests that harmane may be an active component of the classically described CDS. researchgate.net It has been shown to produce dose-dependent hypotension that is reversible by the I1-imidazoline antagonist efaroxan, further supporting its role as an endogenous ligand. tocris.com
| Ligand | Binding Sites | Key Research Findings |
|---|---|---|
| Agmatine | I1 and I2 Imidazoline Receptors, α2-Adrenoceptors | Modulates noradrenaline release and may be involved in central cardiovascular regulation. nih.govnih.gov |
| Clonidine-Displacing Substance (CDS) | I1 and I2 Imidazoline Receptors, α2-Adrenoceptors | One of the first identified endogenous substances with affinity for imidazoline receptors. nih.gov |
| Harmane | I1 and I2 Imidazoline Receptors | A β-carboline with high affinity for imidazoline sites; may be an active component of CDS. tocris.com |
Novel Therapeutic Targets Based on Idazoxan Hydrochloride's Mechanism
The unique mechanism of action of this compound as an antagonist of α2-adrenergic and imidazoline receptors has prompted investigations into novel therapeutic applications, particularly in the realm of neurodegenerative and psychiatric disorders.
In the context of Alzheimer's disease , research in mouse models has shown that Idazoxan can significantly reduce the pathology and symptoms of the disease. wikipedia.org Treatment with Idazoxan has been found to reverse the hyperactivation of GSK3-beta, decrease the amyloid-beta load, reduce neuroinflammation by decreasing the density of inflammatory microglial cells, and alleviate tau hyper-phosphorylation. uab.edu Furthermore, Idazoxan-treated mice demonstrated improved cognitive function. uab.edu The density of I2-imidazoline sites, which are thought to be located on glial cells, is significantly increased in the postmortem brains of Alzheimer's patients. nih.gov
Idazoxan has also been investigated for its potential as a cognitive enhancer in patients with dementia of the frontal type . Studies have shown that Idazoxan can produce dose-dependent improvements in planning, sustained attention, verbal fluency, and episodic memory. nih.gov
While initially investigated as an antidepressant, Idazoxan did not reach the market for this indication. wikipedia.org However, its mechanism of action continues to be of interest in the study of mood disorders.
Combination Therapies and Adjunctive Treatments
This compound has shown significant promise as an adjunctive agent in combination with existing therapies for several neurological and psychiatric conditions, potentially enhancing therapeutic efficacy and mitigating side effects.
In the treatment of Parkinson's disease , Idazoxan has been studied as an adjunct to L-DOPA therapy. researchgate.netnih.govnih.gov A significant challenge in long-term L-DOPA treatment is the development of dyskinesias. nih.gov Clinical studies have shown that co-administration of Idazoxan with L-DOPA can improve the severity of these L-DOPA-induced dyskinesias without compromising the antiparkinsonian effects of L-DOPA. researchgate.netnih.govnih.gov In preclinical models, the combination has been shown to extend the anti-parkinsonian action of L-DOPA. nih.gov
For individuals with schizophrenia , particularly those resistant to typical neuroleptics, Idazoxan has been investigated as an adjunctive treatment. wikipedia.orgnih.govnih.gov When added to a stable regimen of fluphenazine (B1673473), Idazoxan led to significant reductions in psychosis and both positive and negative symptoms. nih.gov This suggests that the antagonism of α2 receptors by Idazoxan can augment the therapeutic effects of traditional antipsychotic medications. nih.govnih.gov This enhancement is possibly due to the potentiation of dopamine (B1211576) neurotransmission in the prefrontal cortex. wikipedia.org
| Condition | Combination Agent | Observed Outcome |
|---|---|---|
| Parkinson's Disease | L-DOPA | Reduction in L-DOPA-induced dyskinesias and extended anti-parkinsonian effects. nih.govnih.gov |
| Schizophrenia | Fluphenazine (a typical neuroleptic) | Significant reduction in psychosis, and both positive and negative symptoms. nih.gov |
Neuroimmunomodulatory Potential
Emerging evidence suggests that this compound may possess neuroimmunomodulatory properties, indicating a potential role in conditions with a neuroinflammatory component. This potential is linked to its interaction with both the immune system and neural pathways.
A key finding supporting this is the ability of Idazoxan to promote the expression of calreticulin (B1178941) . nih.govnih.gov Calreticulin is a protein that, when expressed on the surface of dying cancer cells, can act as a signal to the immune system, potentially initiating an immune response against these cells. nih.gov This suggests that Idazoxan may have an immunomodulatory role in vivo. nih.govnih.gov
Furthermore, the observation that I2-imidazoline sites are significantly increased in the brains of Alzheimer's disease patients and are thought to be located on glial cells, such as astrocytes, points to a potential role for Idazoxan in modulating neuroinflammation. nih.gov Glial cells are key players in the brain's immune response, and their modulation could have therapeutic implications for neurodegenerative diseases.
Further Elucidation of Antineoplastic Mechanisms
Recent research has uncovered the antineoplastic activity of this compound, revealing its potential as a novel anti-cancer agent. nih.govnih.gov The mechanisms underlying this activity are a key area of ongoing investigation.
Studies have demonstrated that Idazoxan is cytotoxic to a variety of cancer cell lines, including those from breast, gastric, lung, ovarian, and prostate cancers, as well as non-Hodgkin's lymphoma. nih.govnih.gov A primary mechanism of this cytotoxicity is the induction of apoptosis , or programmed cell death. nih.govnih.gov
Idazoxan's high affinity for mitochondrial binding sites is believed to be central to its pro-apoptotic effects. nih.gov Mitochondria play a crucial role in the regulation of apoptosis. nih.govfrontiersin.org By binding to mitochondrial membranes, Idazoxan may trigger the intrinsic apoptotic pathway. nih.gov Examination of cells treated with Idazoxan has revealed an increase in DNA fragmentation, a hallmark of apoptosis, within hours of exposure. nih.gov
In addition to directly inducing apoptosis, Idazoxan's ability to promote the expression of calreticulin on the surface of tumor cells suggests a further antineoplastic mechanism. nih.gov This cell-surface calreticulin can act as an "eat-me" signal, promoting the phagocytosis of cancer cells by the immune system and potentially initiating a host immune response against the tumor. nih.gov This dual action of inducing apoptosis and promoting immunogenic cell death makes Idazoxan a particularly interesting candidate for further development in cancer therapy.
Considerations for Academic and Clinical Research
Drug Interactions and Polypharmacy Implications
The management of patients, particularly the elderly or those with multiple chronic conditions, often involves the use of multiple medications, a practice known as polypharmacy. nih.govnews-medical.net Polypharmacy increases the risk of adverse drug events, drug-drug interactions, and prescribing cascades, where a side effect is misinterpreted as a new condition, leading to the prescription of yet another drug. nih.govnews-medical.net Introducing an investigational agent like Idazoxan (B1206943) into a complex medication regimen requires a thorough understanding of its potential interactions.
Idazoxan may interact with various classes of drugs. A significant concern is its potential to decrease the effectiveness of antihypertensive medications. drugbank.com Furthermore, co-administration with certain drugs may increase the risk of hypertension. drugbank.com Given that older adults are more susceptible to adverse drug effects due to age-related changes in metabolism and drug clearance, the addition of a compound like Idazoxan would require careful monitoring. nih.gov The risk of drug interactions is a critical consideration in clinical studies, as many potential participants may be on concurrent medications for other health issues. nih.gov
Below is a table summarizing potential drug interactions with Idazoxan hydrochloride based on preclinical and theoretical data.
| Interacting Drug Class | Drug Examples | Potential Effect of Interaction with this compound |
| Antihypertensives | Acebutolol, Amlodipine, Bepridil, Betaxolol, Bethanidine, Indapamide, Indoramin, Manidipine, Mecamylamine | May decrease the antihypertensive activities of these drugs. drugbank.com |
| Tricyclic Antidepressants | Amitriptyline, Amoxapine, Amitriptylinoxide | May increase the risk or severity of hypertension. drugbank.com |
| Monoamine Oxidase Inhibitors (MAOIs) | Iproniazid, Mebanazine | May increase the risk or severity of hypertension. drugbank.com |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Aceclofenac, Acemetacin, Acetylsalicylic acid, Benorilate, Benoxaprofen, Benzydamine, Indomethacin, Meclofenamic acid, Mefenamic acid, Meloxicam | May increase the risk or severity of hypertension. drugbank.com |
| Sympathomimetic Amines | Amphetamine, Benzphetamine, Iofetamine I-123, Mephentermine | May decrease the therapeutic efficacy of Idazoxan. drugbank.com |
| Miscellaneous | Adrafinil, Antipyrine | May increase the risk or severity of hypertension. drugbank.com |
This table is for informational purposes and is based on available research data; it should not be interpreted as clinical advice.
Pharmacodynamic and Pharmacokinetic Modeling in Research
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential tools in drug research, allowing scientists to simulate and understand the relationship between drug dosage, concentration in the body over time, and the resulting effects. nih.govmdpi.com Such models are crucial for characterizing the profile of investigational drugs like Idazoxan.
One study in rats utilized a PK/PD linking model to examine the relationship between Idazoxan concentration and its antagonistic effect on clonidine-induced mydriasis (pupil dilation). nih.gov The pharmacokinetics of Idazoxan were described by a monoexponential equation, and the concentration-effect relationship was quantified using an inhibitory simple Emax model. nih.gov This research provided key parameters for Idazoxan in this specific experimental model. nih.gov
A preliminary human laboratory study investigated the co-administration of Idazoxan with alcohol. nih.gov A PK/PD model was used to analyze the interaction, showing that a 40-mg dose of Idazoxan reduced the peak blood alcohol concentration (Cmax) and delayed the time to reach this peak (tmax). nih.gov This suggests that Idazoxan may alter the absorption and bioavailability of alcohol. nih.gov
Pharmacokinetic studies have also been conducted in animal species such as deer to determine the drug's behavior after administration. kisti.re.kr These models, whether in animals or humans, contribute to a better understanding of a drug's absorption, distribution, metabolism, and excretion, which is fundamental for further clinical development. mdpi.com
The table below presents pharmacokinetic parameters of Idazoxan from a study in rats.
| Pharmacokinetic Parameter | Value | Unit |
| Apparent IC50 | 153.6 | ng/mL |
| Clearance | 71.2 | mL/kg/min |
| Volume of Distribution | 3134 | mL/kg |
| Elimination Half-life | 30.5 | min |
Data derived from a study on the antagonism of clonidine-induced mydriasis in the rat. nih.gov These parameters are specific to the experimental model used.
Q & A
Q. How should conflicting results between IDA's pro-apoptotic and neuroprotective effects be reconciled?
- Answer : Context-dependent mechanisms likely explain this dichotomy:
- Pro-apoptotic effects : Dominant in cancer cells via mitochondrial disruption and calreticulin exposure .
- Neuroprotection : Observed in astrocytes via Nrf2 pathway activation under oxidative stress .
- Report cell type-specific mechanisms and experimental conditions (e.g., oxidative stress induction in neuroprotection studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
